molecular formula C15H19NOS2 B14703082 5-Butyl-3-(alpha-methylbenzyl)rhodanine CAS No. 23522-16-9

5-Butyl-3-(alpha-methylbenzyl)rhodanine

Cat. No.: B14703082
CAS No.: 23522-16-9
M. Wt: 293.5 g/mol
InChI Key: JYYQBQLDJQFEIR-UHFFFAOYSA-N
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Description

5-Butyl-3-(alpha-methylbenzyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-3-(alpha-methylbenzyl)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out between rhodanine and an appropriate aromatic aldehyde in the presence of a catalyst. One common method involves using 1-butyl-3-methyl imidazolium hydroxide as a catalyst in water, which allows the reaction to proceed smoothly at room temperature . The reaction conditions are mild, and the catalyst can be reused multiple times without significant loss of activity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize environmental impact. For instance, the condensation reaction can be carried out under solvent-free conditions using 2-hydroxy ethylammonium acetate as a catalyst, which offers high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3-(alpha-methylbenzyl)rhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

5-Butyl-3-(alpha-methylbenzyl)rhodanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Butyl-3-(alpha-methylbenzyl)rhodanine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The compound’s structure allows it to form stable complexes with metal ions, which can also contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-3-(alpha-methylbenzyl)rhodanine stands out due to its unique butyl and alpha-methylbenzyl substituents, which can enhance its biological activity and specificity. These structural features may provide advantages in terms of binding affinity and selectivity for certain molecular targets.

Properties

CAS No.

23522-16-9

Molecular Formula

C15H19NOS2

Molecular Weight

293.5 g/mol

IUPAC Name

5-butyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H19NOS2/c1-3-4-10-13-14(17)16(15(18)19-13)11(2)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3

InChI Key

JYYQBQLDJQFEIR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2

Origin of Product

United States

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